
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, also known as DPPE, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The exact mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to inhibit the release of glutamate, GABA, and acetylcholine, as well as to enhance the release of dopamine and norepinephrine. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also act as an inhibitor of certain ion channels, including voltage-gated calcium channels.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of cardiovascular function. It has been shown to have analgesic and anti-inflammatory effects, as well as to modulate the immune response. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential therapeutic applications. However, there are also several limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine, including further studies of its mechanism of action and its potential therapeutic applications. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine may also be useful in the development of new drugs for the treatment of mood disorders, pain, and inflammation. Additionally, further research may be needed to determine the safety and efficacy of 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine for use in humans.
Synthesemethoden
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine can be synthesized using a variety of methods, including the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetyl chloride and piperazine. Other methods include the reaction of 2,3-dimethoxybenzoyl chloride with phenoxyacetic acid and piperazine, or the reaction of 2,3-dimethoxybenzoic acid with phenoxyacetic acid and piperazine in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels. 1-(2,3-Dimethoxybenzoyl)-4-(phenoxyacetyl)piperazine has also been used in studies of pain and inflammation, as well as in studies of cardiovascular function.
Eigenschaften
Molekularformel |
C21H24N2O5 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-18-10-6-9-17(20(18)27-2)21(25)23-13-11-22(12-14-23)19(24)15-28-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3 |
InChI-Schlüssel |
SRYDKAWLKQXDEX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B246857.png)


![N-methyl-N-[2-(2-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B246865.png)

![N-methyl-N-[2-(2-pyridinyl)ethyl]ethanesulfonamide](/img/structure/B246868.png)